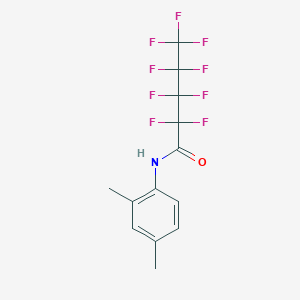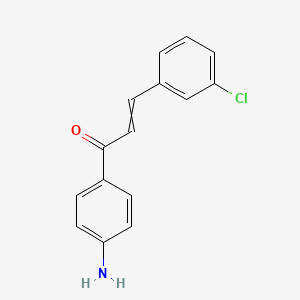
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile: is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoroacetyl group, and a pentadienenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentadienenitrile Backbone: The initial step involves the formation of the pentadienenitrile backbone through a series of condensation reactions. This can be achieved by reacting appropriate aldehydes or ketones with nitriles under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions. This step often requires the use of dimethylamine and suitable catalysts to facilitate the reaction.
Addition of the Trifluoroacetyl Group: The final step involves the introduction of the trifluoroacetyl group through acylation reactions. Trifluoroacetic anhydride or trifluoroacetyl chloride can be used as acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, trifluoroacetic anhydride, suitable catalysts, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in substituted analogs with varying functional groups.
科学的研究の応用
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It serves as a probe or reagent in biochemical assays to study enzyme activities, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: The compound may interact with cellular receptors, triggering signaling cascades that influence cellular functions.
DNA Intercalation: It can intercalate into DNA strands, affecting gene expression and cellular processes.
類似化合物との比較
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile can be compared with other similar compounds, such as:
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienamide: Similar structure but with an amide group instead of a nitrile group.
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienol: Similar structure but with a hydroxyl group instead of a nitrile group.
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienone: Similar structure but with a ketone group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1146961-23-0 |
|---|---|
分子式 |
C9H9F3N2O |
分子量 |
218.18 g/mol |
IUPAC名 |
5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)5-3-4-7(6-13)8(15)9(10,11)12/h3-5H,1-2H3 |
InChIキー |
QEBYTZVFLQLFRY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC=C(C#N)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dichlorophenyl)-6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanamide](/img/structure/B12469945.png)

![4-chloro-N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469954.png)
![4-{[(5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12469955.png)
![1-(3-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469960.png)
![3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469968.png)
![3-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12469973.png)

![N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12469998.png)
![Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12470000.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470009.png)
![Naphtho[1,2-d][1,3]oxazol-2-ol](/img/structure/B12470010.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470014.png)

